(2-アミノ-1,3-チアゾール-4-イル)メタノール塩酸塩

概要

説明

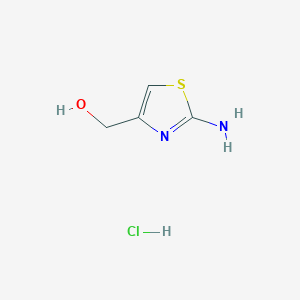

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H7ClN2OS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

科学的研究の応用

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antifungal agents.

Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 2-aminothiazole with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:

Starting Materials: 2-aminothiazole and formaldehyde.

Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.

Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

化学反応の分析

Types of Reactions

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

作用機序

The mechanism of action of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

2-Aminothiazole: A precursor to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, used in similar applications.

2-Amino-5-thiazolylmethanol: Another thiazole derivative with comparable properties.

2-(Methoxymethyl)-1,3-thiazol-4-yl)methanol hydrochloride: A related compound with different substituents on the thiazole ring.

Uniqueness

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

The compound has the molecular formula C₄H₇ClN₂OS and a molar mass of approximately 166.63 g/mol. It features a thiazole ring, an amino group, and a hydroxymethyl group, which contribute to its biological activity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride exhibits notable antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant microbes. For instance, derivatives of thiazole compounds have been documented to possess significant antibacterial and antifungal activities .

2. Anticancer Potential

Thiazole derivatives, including (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, have been investigated for their anticancer properties. Various studies highlight the cytotoxic effects of thiazole-based compounds against different cancer cell lines. For example, compounds with similar thiazole scaffolds have demonstrated IC50 values in the low micromolar range against human liver hepatocellular carcinoma (HepG2) cells .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.5 | HepG2 |

| Compound B | 2.1 | PC12 |

| (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride | TBD | TBD |

3. Enzyme Inhibition

Recent studies have explored the role of thiazole derivatives as enzyme inhibitors. For instance, compounds similar to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride have shown inhibitory activity against enzymes such as tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), both of which are implicated in various metabolic disorders and cancer progression .

The biological activity of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride can be attributed to its ability to interact with multiple biological targets:

- Binding Interactions : The thiazole ring facilitates hydrophobic interactions with protein targets, enhancing binding affinity.

- Functional Group Contributions : The amino and hydroxymethyl groups may participate in hydrogen bonding with active sites on enzymes or receptors .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Anticancer Studies : A study evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines, revealing that modifications to the thiazole core can enhance activity significantly.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, demonstrating promising results that warrant further investigation.

特性

IUPAC Name |

(2-amino-1,3-thiazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHLMXMONTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。